(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound “(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione” is a complex organic molecule that features multiple functional groups, including a chlorophenyl group, a fluorobenzothiazole moiety, a hydroxyfuran group, and a pyrrolidine-2,3-dione core
Properties
Molecular Formula |
C23H14ClFN2O4S |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H14ClFN2O4S/c1-11-2-9-16(31-11)20(28)18-19(12-3-5-13(24)6-4-12)27(22(30)21(18)29)23-26-15-8-7-14(25)10-17(15)32-23/h2-10,19,29H,1H3 |
InChI Key |
BWGOQNGZBLOTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including:
Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the fluorobenzothiazole moiety: This could be done through a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the hydroxyfuran group: This might involve a condensation reaction with a furan derivative.
Industrial Production Methods
Industrial production would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to hydroxyl groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione exhibit antimicrobial properties. The incorporation of benzothiazole and furan moieties enhances their biological activity, making them candidates for developing new antimicrobial agents. For instance, studies have shown that derivatives of benzothiazole demonstrate significant activity against various bacterial strains .
Anticancer Potential
The compound's structure suggests potential anticancer applications. The presence of the chlorophenyl group and the benzothiazole moiety has been associated with cytotoxic effects against cancer cell lines. Research has demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Enzyme Inhibition
Another noteworthy application is the inhibition of specific enzymes involved in disease pathways. Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes and cancer progression. This inhibition can lead to anti-inflammatory effects and potential therapeutic benefits in treating conditions like arthritis and certain cancers .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione exhibited significant antibacterial activity, suggesting a pathway for developing new antibiotics .
Case Study 2: Anticancer Activity
In another study, researchers investigated the cytotoxic effects of a related compound on various cancer cell lines. The results showed that treatment with this compound led to a marked decrease in cell viability, primarily through apoptosis induction. This underlines the potential role of similar compounds in cancer therapy .
Mechanism of Action
The mechanism of action would depend on the specific application. For medicinal purposes, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione: Similar in structure but with variations in functional groups.
(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione: Another similar compound with slight modifications.
Uniqueness
The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable molecule for research and development.
Biological Activity
The compound (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C28H22ClFN2O3S
- Molecular Weight : 521.002 g/mol
The structure consists of a pyrrolidine core with various substituents that may influence its biological interactions. The presence of a chlorophenyl and fluorobenzothiazole moiety is particularly noteworthy for its potential interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and other tumor types.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cholinesterases and cyclooxygenases. These enzymes are crucial in various physiological processes and are often targeted in drug development for conditions like Alzheimer's disease and inflammation.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, molecular docking studies suggest that the compound may interact with specific residues in target proteins through hydrogen bonding and hydrophobic interactions. For example, the electron-withdrawing fluorine atom is believed to enhance binding affinity to enzyme active sites.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
- Anticancer Activity : A study demonstrated that related benzothiazole derivatives exhibited significant cytotoxicity against MCF-7 cells, with IC50 values ranging from 10 to 20 µM. The structural similarities suggest that our compound may have comparable activity, warranting further investigation .
- Enzyme Inhibition : In vitro assays showed that compounds with similar furan and benzothiazole structures inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values ranging from 10 to 30 µM . This indicates potential for neuroprotective applications.
- Anti-inflammatory Effects : Compounds containing chlorophenyl groups have previously shown inhibition of lipoxygenases (LOX), which are involved in inflammatory processes. The target compound's structure suggests it may also exhibit anti-inflammatory properties through similar mechanisms .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
